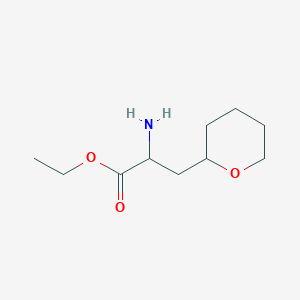

Ethyl 2-amino-3-(oxan-2-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-amino-3-(oxan-2-yl)propanoate is a chemical compound with the molecular formula C10H19NO3 . It is a type of ester, which are commonly used in a variety of applications including as solvents, plasticizers, and in the production of detergents and surfactants .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19NO3/c1-2-14-10(12)7-9(11)8-3-5-13-6-4-8/h8-9H,2-7,11H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 201.27 . Other specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique

Polymorphism in Pharmaceuticals

A study by Vogt et al. (2013) characterized two polymorphic forms of a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, using various spectroscopic and diffractometric techniques. This research highlights the importance of understanding polymorphism in pharmaceutical compounds for analytical and physical characterization (Vogt et al., 2013).

Chemical Synthesis

Vetyugova et al. (2018) explored the reactivity of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, demonstrating its potential in forming various compounds. This study is indicative of the role such chemicals can play in synthetic chemistry (Vetyugova et al., 2018).

Crystal Structure Studies

The crystal structure of Dabigatran etexilate tetrahydrate, with the systematic name including ethyl 3-{[2-({4-[(Z)-amino(hexyloxycarbonylimino)methyl]anilino}methyl)-1-methylbenzimidazole-5-carbonyl]pyridin-2-ylamino}propanoate tetrahydrate, was studied by Liu et al. (2012). This research provides insights into the molecular structure and interactions relevant to pharmaceutical chemistry (Liu et al., 2012).

Molecular Interactions

A study by Zhang et al. (2011) on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates revealed the presence of rare N⋯π and O⋯π interactions, which are significant in the field of molecular chemistry and crystal engineering (Zhang et al., 2011).

Chemo-Enzymatic Synthesis

Research by Peru et al. (2016) on the chemo-enzymatic synthesis of chiral epoxides, such as ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, from renewable sources, demonstrates the compound's relevance in sustainable and green chemistry (Peru et al., 2016).

Biocatalysis and Drug Research

Li et al. (2013) studied the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid using a new isolated Methylobacterium, using (±)-ethyl-3-amino-3-phenylpropanoate as the carbon source. This research contributes to the field of pharmaceutical intermediates and chiral catalysis (Li et al., 2013).

Propriétés

IUPAC Name |

ethyl 2-amino-3-(oxan-2-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-2-13-10(12)9(11)7-8-5-3-4-6-14-8/h8-9H,2-7,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZOKMGFCMMSOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1CCCCO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2360093.png)

![N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2360094.png)

![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2360101.png)